N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Description
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a carboxamide functional group
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-15(21)19-10-6-14(7-11-19)16(22)18-12-17(13-20)8-4-3-5-9-17/h2,14,20H,1,3-13H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDBURDYOPBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2(CCCCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with formaldehyde to yield 1-(hydroxymethyl)cyclohexane.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) in the presence of a suitable solvent.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets, modulating the activity of the target enzyme or receptor. This compound may also influence signaling pathways by altering the conformation of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and cyclohexyl-containing compounds.
Cyclohexylamine: A simpler compound with a cyclohexyl group and an amine functional group.
Piperidine: A basic six-membered ring structure without additional functional groups.
Uniqueness
- The combination of a cyclohexyl group, a piperidine ring, and a carboxamide functional group in this compound provides unique chemical properties and potential biological activities that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
